molecular formula C6H8N2O2 B3358806 4-Propionyl-1H-pyrazol-3(2H)-one CAS No. 821016-39-1

4-Propionyl-1H-pyrazol-3(2H)-one

Cat. No.: B3358806
CAS No.: 821016-39-1
M. Wt: 140.14 g/mol
InChI Key: DSKXYCVJUZHRHE-UHFFFAOYSA-N
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Description

4-Propionyl-1H-pyrazol-3(2H)-one is a versatile pyrazolone-based organic compound primarily utilized in chemical synthesis and biomedical research. Its structure, featuring a propionyl substituent, is of significant interest in the development of novel metal complexes and pharmacological agents. Researchers value this compound for its potential as a key precursor or intermediate. A closely related derivative, 3-methyl-1-phenyl-4-propionyl-1H-pyrazol-5(4H)-one, has been employed to synthesize mixed-ligand copper(II) complexes. These complexes have demonstrated the ability to interact with DNA through an intercalation mode and exhibit strong binding with proteins like Bovine Serum Albumin (BSA) . In vitro biocidal evaluations have shown that such complexes possess substantial cytotoxic activity against specific cancer cell lines, notably human lung cancer cells (A549), with minimal effects on noncancerous cells, highlighting their promise as anti-cancer agents . The core pyrazol-3(2H)-one scaffold is also recognized in neuroprotective research. Studies on derivatives bearing pyrazole rings have shown protectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease, by decreasing levels of pro-apoptotic proteins like Bax and caspase-3 . This suggests potential applications for related compounds in researching neurodegenerative diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propanoyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-7-8-6(4)10/h3H,2H2,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKXYCVJUZHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50839261
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821016-39-1
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Propionyl 1h Pyrazol 3 2h One and Its Derivatives

Classical Synthetic Approaches to 1H-Pyrazol-3(2H)-one Nucleus

The formation of the central 1H-pyrazol-3(2H)-one ring is the cornerstone of synthesizing the target compound. This heterocyclic core is typically assembled from open-chain precursors through condensation and cyclization reactions. researchgate.net

The most common and classic method for synthesizing the pyrazolone (B3327878) nucleus is the Knorr synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine (B178648) derivative. nih.govnih.gov This reaction is a robust and versatile method for producing a wide range of pyrazolones by varying the substituents on both the hydrazine and the β-keto ester components. nih.gov

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. The choice of solvent, typically ethanol or methanol, and the use of a base catalyst like piperidine or sodium hydride can influence the reaction rate and yield. nih.gov

Table 1: Examples of Pyrazolone Synthesis via Condensation

Hydrazine Derivative β-Keto Ester Product Reference
Hydrazine Hydrate Ethyl Acetoacetate 5-Methyl-1H-pyrazol-3(2H)-one
Phenylhydrazine Ethyl Benzoylacetate 1,5-Diphenyl-1H-pyrazol-3(2H)-one nih.gov

This interactive table summarizes common reactants used in the Knorr synthesis for the pyrazolone nucleus.

Beyond the classical condensation, other cyclization strategies are employed to construct the pyrazolone ring. These methods often provide access to more complex or specifically substituted pyrazole (B372694) derivatives.

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with an alkyne. For instance, the cycloaddition of ethyl diazoacetate with alkynes can yield pyrazole-5-carboxylates, which can be precursors to pyrazolones. nih.gov

Intramolecular Cyclization: Specially designed open-chain precursors containing both a hydrazine or hydrazone moiety and a suitable carbonyl or alkyne group can undergo intramolecular cyclization to form the pyrazolone ring. researchgate.netmdpi.com For example, α,β-alkynic hydrazones can be cyclized using molecular iodine to afford substituted pyrazoles. acs.org

Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to highly substituted pyrazoles and pyrazolones. These reactions combine several starting materials in a single step, often leading to complex structures that would otherwise require multi-step synthesis. nih.govbeilstein-journals.org For example, a four-component reaction between a β-ketoester, hydrazine, an aldehyde, and malononitrile (B47326) can produce fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org

Targeted Propionylation at the C4 Position of 1H-Pyrazol-3(2H)-one

Once the 1H-pyrazol-3(2H)-one nucleus is formed, the next crucial step is the introduction of the propionyl group at the C4 position. This is typically achieved through an electrophilic substitution reaction, specifically a C-acylation.

The acylation of the pyrazolone ring at the C4 position is a direct method for synthesizing 4-acylpyrazolones. blazingprojects.com The reaction involves treating the pre-formed pyrazolone with an appropriate acylation agent. For the synthesis of 4-propionyl-1H-pyrazol-3(2H)-one, propionyl chloride or propionic anhydride are the common reagents of choice.

The reaction is generally carried out under basic conditions to facilitate the deprotonation of the C4 position, making it sufficiently nucleophilic to attack the electrophilic acylating agent. Common bases and conditions include:

Calcium Hydroxide or Barium Hydroxide: The pyrazolone is refluxed with the acyl chloride in a solvent like dioxane in the presence of Ca(OH)₂ or Ba(OH)₂. The reaction mixture is subsequently treated with hydrochloric acid to break down the intermediate metal complex and isolate the final product. researchgate.net

Pyridine (B92270): Anhydrous pyridine can be used as both a solvent and a base for the acylation reaction. blazingprojects.com

Table 2: Common Reagents for C4-Acylation of Pyrazolones

Acylation Reagent Base / Catalyst Solvent Typical Conditions Reference
Propionyl Chloride Ca(OH)₂ or Ba(OH)₂ Dioxane Reflux researchgate.net
Acyl Chloride Anhydrous Pyridine Dioxane Reflux blazingprojects.com

This interactive table outlines typical reagents and conditions for the C4-acylation of the pyrazolone nucleus.

The 1H-pyrazol-3(2H)-one ring possesses several potentially reactive sites, including the two nitrogen atoms, the exocyclic oxygen, and the carbon at the C4 position. However, acylation typically occurs with high regioselectivity at the C4 position. This selectivity is governed by the electronic nature of the pyrazolone ring.

The C4 carbon is situated between two carbonyl groups (one actual and one enolic), making the proton at this position acidic and easily removable by a base. The resulting enolate is a soft nucleophile, and the C4 position is electron-rich, making it susceptible to electrophilic attack by the acylating agent (an SNAcyl reaction). nih.gov While N-acylation is possible, C-acylation is often thermodynamically favored under the described reaction conditions. The choice of a non-polar solvent like dioxane and the use of specific metal hydroxides can further promote C-acylation over N-acylation. researchgate.net

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic organic chemistry offers more sophisticated and efficient methods for the synthesis of complex pyrazolone derivatives. These advanced strategies often involve catalytic systems or multi-component reactions that allow for the construction of the functionalized pyrazolone ring in fewer steps.

One such approach is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of a pyrazole ring. chemmethod.comsemanticscholar.org Hydrazones can be cyclized and formylated in a one-pot reaction using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield 4-formylpyrazoles. chemmethod.comsemanticscholar.org This 4-formyl group can then be further manipulated, for instance, through a Grignard reaction with ethylmagnesium bromide followed by oxidation, to yield the desired 4-propionyl analogue.

Another advanced strategy involves domino reactions where a sequence of reactions occurs in a single pot. For example, a SmCl₃-catalyzed C-acylation of a β-ketoester can generate a 1,3-diketone in situ, which then undergoes cyclization with hydrazine to form a 3,4,5-substituted pyrazole directly. nih.govbeilstein-journals.org By choosing the appropriate acylating agent in the first step, this method could be adapted to produce 4-acyl pyrazolone analogues. These methods provide rapid access to diverse libraries of pyrazolone derivatives for further investigation.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued in organic synthesis for their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.net Several MCRs have been developed for the synthesis of pyrazole and pyrazolone derivatives.

A common MCR approach for synthesizing pyrazolone-based scaffolds, such as pyrano[2,3-c]pyrazoles, involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. researchgate.netnih.gov While not directly yielding this compound, this method highlights the MCR strategy for building the pyrazolone core, which can be subsequently functionalized. For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile has been shown to produce dihydropyrano[2,3-c]pyrazole derivatives with high yields. nih.gov

One study reported a one-pot, three-component synthesis of 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones by reacting 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of sodium acetate. This reaction proceeds under reflux in ethanol, yielding the products in 82–92% yields within one hour. researchgate.net Although this example leads to a more complex derivative, it demonstrates a viable MCR pathway.

Detailed findings from a study on the four-component synthesis of pyrano[2,3-c]pyrazole derivatives are presented below:

AldehydeCatalystSolventReaction TimeYield (%)Reference
4-ChlorobenzaldehydePiperidine (5 mol%)Water20 min92 researchgate.net
4-MethylbenzaldehydePiperidine (5 mol%)Water20 min93 researchgate.net
4-MethoxybenzaldehydePiperidine (5 mol%)Water20 min90 researchgate.net
2-NitrobenzaldehydePiperidine (5 mol%)Water20 min88 researchgate.net

Catalyst-Mediated Synthesis

The use of catalysts is crucial in modern organic synthesis to enhance reaction rates, improve yields, and control selectivity. Various catalysts have been employed in the synthesis of pyrazolone derivatives.

Nano-crystalline solid acids, such as nano-sulfated zirconia, have been demonstrated as efficient and reusable catalysts for the one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines/hydrazides. iau.ir This approach offers advantages like short reaction times, mild conditions, and easy work-up. For example, the reaction of ethyl acetoacetate and hydrazine hydrate in the presence of nano-sulfated zirconia in ethanol at room temperature yields the corresponding pyrazolone in a short time with high efficiency. iau.ir

Another catalytic approach involves the use of L-proline for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines from anilines, aromatic aldehydes, and a pyrazolone derivative. preprints.orgmdpi.com While this leads to a different heterocyclic system, it showcases the utility of organocatalysts in pyrazolone chemistry.

The following table summarizes the synthesis of pyrazole derivatives using different nano-catalysts:

1,3-Dicarbonyl CompoundHydrazine/HydrazideCatalystSolventReaction Time (min)Yield (%)Reference
Ethyl acetoacetateHydrazine hydrateNano-sulfated zirconiaEthanol1098 iau.ir
AcetylacetonePhenylhydrazineNano-sulfated zirconiaEthanol1595 iau.ir
Ethyl acetoacetateHydrazine hydrateNano-ZnOEthanol2092 iau.ir
AcetylacetonePhenylhydrazineNano-γ-aluminaEthanol2590 iau.ir

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. For the synthesis of pyrazolone derivatives, this includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as employing environmentally benign solvents.

Microwave-Assisted Synthesis

Microwave irradiation has been effectively used to accelerate the synthesis of pyrazolone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govbohrium.com A solvent-free, microwave-assisted one-pot synthesis of 4-arylidenepyrazolone derivatives has been developed by reacting a β-ketoester, a substituted hydrazine, and an aldehyde. nih.gov This method provides the desired products in good to excellent yields (51–98%) in just 10 minutes of microwave irradiation at 420 W. nih.gov

The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds via their tosylhydrazones has also been achieved using microwave activation under solvent-free conditions, highlighting a green approach. nih.govmdpi.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green technique that utilizes acoustic cavitation to promote chemical reactions. researchgate.net This method has been applied to the synthesis of various heterocyclic compounds, including pyrazolines and pyrazoles, often resulting in reduced reaction times and improved yields. researchgate.net For instance, the synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, which eliminates the need for conventional heating and reduces energy consumption. mdpi.com

A study on the ultrasound-assisted synthesis of pyrazolone derivatives from the diazonium salt of 4-aminoantipyrine and β-ketoesters, followed by reaction with hydrazine hydrate, reported high yields of the final products. researchgate.net

The table below presents a comparison of reaction times and yields for the synthesis of certain pyrazolone derivatives under different green conditions:

Synthetic MethodCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Microwave-assistedSolvent-free, 420 WNone10 min83 nih.gov
Ultrasound-assisted40 WAcetonitrile15 min92 iau.ir
Microwave-assistedK2CO3None-High mdpi.com
Ultrasound-assisted-Ethanol30 min90-95 researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Propionyl 1h Pyrazol 3 2h One

Electrophilic and Nucleophilic Substitution Reactions

The pyrazolone (B3327878) ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituent at the N1 position. The presence of the propionyl group at the C4 position can influence the regioselectivity of these reactions.

While specific studies on the electrophilic and nucleophilic substitution of 4-propionyl-1H-pyrazol-3(2H)-one are not extensively documented, the general reactivity of pyrazole (B372694) derivatives provides insights into its potential transformations. For instance, pyrazoles can undergo nitration, halogenation, and sulfonation at the C4 position. However, since this position is already substituted in the title compound, electrophilic attack would likely occur at other positions on the ring or on the propionyl group, though this is less common.

Nucleophilic substitution reactions are also plausible, particularly at the C3 and C5 positions of the pyrazolone ring, especially if a good leaving group is present. For example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the facile replacement of the chlorine atom with an azide group. nih.gov Similarly, derivatives of this compound could potentially undergo nucleophilic substitution.

Cycloaddition Reactions Involving the Pyrazolone Ring

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. libretexts.org The pyrazolone ring, with its diene-like character, can participate in various cycloaddition reactions.

Furthermore, 1,3-dipolar cycloadditions are particularly relevant for the synthesis of five-membered heterocyclic rings. youtube.com Pyrazole derivatives can be synthesized through the [3+2] cycloaddition of diazocompounds with alkynes. mdpi.com It is conceivable that this compound or its derivatives could act as dipolarophiles in reactions with 1,3-dipoles, leading to the formation of fused heterocyclic systems. For example, 4H-pyrazoles have been shown to undergo rapid Diels-Alder reactions with strained alkynes. nih.gov

Reaction Type Reactant Product Type Potential Application
Diels-AlderAlkene/AlkyneFused six-membered ringSynthesis of complex heterocycles
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., azide, nitrile oxide)Fused five-membered ringCreation of novel bioactive molecules

Condensation Reactions of the Propionyl Moiety

The propionyl group at the C4 position of the pyrazolone ring is a key site for chemical modification through condensation reactions. The carbonyl group of the propionyl moiety can react with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to form a wide range of derivatives. umich.eduekb.eg

Condensation with hydrazines is a common method for the synthesis of pyrazole derivatives. smolecule.comresearchgate.net For example, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with hydrazine (B178648) derivatives leads to the formation of the corresponding hydrazones. ekb.eg Similarly, this compound can be expected to react with hydrazines to yield pyrazolyl-hydrazone derivatives.

Reaction with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can lead to the formation of new carbocyclic or heterocyclic rings fused to the pyrazole core. ekb.eg These Knoevenagel-type condensations are valuable for constructing complex molecular architectures.

Reactant Product Type Reaction Conditions
Hydrazine derivativesHydrazonesAcid or base catalysis
Primary aminesSchiff bases (Imines)Typically acid catalysis
Active methylene compoundsFused or appended ring systemsBase catalysis

Derivatization at Nitrogen and Oxygen Atoms of the Pyrazolone Core

The pyrazolone ring possesses two nitrogen atoms and an oxygen atom that can be sites for derivatization. The N1 and N2 atoms of the pyrazole ring are nucleophilic and can be alkylated, acylated, or arylated. The choice of reaction conditions can often control the site of derivatization.

The oxygen atom of the pyrazolone core exists in tautomeric equilibrium with a hydroxyl group (3-hydroxy-1H-pyrazole). This hydroxyl group can be O-alkylated or O-acylated. The ratio of N- to O-alkylation often depends on the solvent, base, and alkylating agent used.

Ring Transformations and Rearrangement Pathways

Under certain conditions, the pyrazole ring can undergo transformations and rearrangements to form other heterocyclic systems. These reactions often involve ring-opening followed by recyclization.

One documented example, although not directly involving this compound, is the unusual rearrangement of a pyrazole nitrene. nih.govresearchgate.net In this transformation, the transient formation of a nitrene moiety initiates a sequence of steps leading to ring opening and subsequent recyclization to form a different heterocyclic structure. nih.govresearchgate.net This highlights the potential for the pyrazole core to undergo complex rearrangements under specific reaction conditions.

Another potential pathway for ring transformation is through reactions that involve the side chain. For instance, intramolecular condensation reactions between a substituent on the pyrazole ring and the propionyl group could lead to the formation of fused ring systems.

Structural Elucidation and Spectroscopic Characterization of 4 Propionyl 1h Pyrazol 3 2h One

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For 4-Propionyl-1H-pyrazol-3(2H)-one, these methods would be crucial in identifying the key structural features, particularly the carbonyl groups and the N-H bond.

Analysis of Carbonyl and N-H Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two carbonyl groups (one in the pyrazolone (B3327878) ring and one in the propionyl side chain) and the N-H bond of the pyrazole (B372694) ring. The position of these bands can be influenced by factors such as hydrogen bonding and conjugation.

The N-H stretching vibration in pyrazole derivatives typically appears as a broad band in the region of 3100-3400 cm⁻¹. mdpi.comjocpr.com The broadness is a result of intermolecular hydrogen bonding. The pyrazolone ring carbonyl (C=O) stretching frequency is anticipated to appear in the range of 1700-1720 cm⁻¹. nih.gov The propionyl carbonyl group, being an aliphatic ketone, would also show a strong absorption band, likely in a similar region, around 1715 cm⁻¹.

Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3400Strong, Broad
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (ring)1700 - 1720Strong
C=O Stretch (propionyl)~1715Strong
C=N Stretch1590 - 1620Medium
C=C Stretch (ring)1450 - 1550Medium

Identification of Characteristic Vibrational Modes

Beyond the primary stretching frequencies, the IR and Raman spectra would reveal other characteristic vibrational modes. The C-H stretching vibrations of the ethyl group in the propionyl side chain are expected in the 2850-3000 cm⁻¹ region. The C=N stretching of the pyrazole ring is predicted to be in the 1590-1620 cm⁻¹ range. nih.gov Furthermore, C-C stretching and various bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appears downfield. The protons of the propionyl group, an ethyl ketone moiety, would give rise to a characteristic quartet and triplet pattern.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H9.0 - 12.0broad singlet-
C-H (ring)7.5 - 8.0singlet-
-CH₂- (propionyl)2.8 - 3.2quartet~7.0
-CH₃ (propionyl)1.0 - 1.3triplet~7.0

The quartet for the methylene (B1212753) (-CH₂-) protons arises from coupling with the three adjacent methyl (-CH₃) protons, while the triplet for the methyl protons is due to coupling with the two adjacent methylene protons. The C5-H of the pyrazole ring is expected to be a singlet as there are no adjacent protons.

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The two carbonyl carbons are expected to appear significantly downfield.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (propionyl)195 - 205
C=O (ring, C3)160 - 170
C5 (ring)135 - 145
C4 (ring)100 - 110
-CH₂- (propionyl)30 - 40
-CH₃ (propionyl)8 - 12

Analysis of the ¹³C NMR spectrum, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would allow for the definitive assignment of each carbon atom as a CH, CH₂, CH₃, or quaternary carbon. In this molecule, C3 and C4 of the pyrazole ring and the carbonyl carbon of the propionyl group are quaternary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be expected between the methylene (-CH₂-) quartet and the methyl (-CH₃) triplet of the propionyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between the N-H proton and N-H carbon (if observable), the C5-H proton and the C5 carbon, the -CH₂- protons and the -CH₂- carbon, and the -CH₃ protons and the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically over 2-3 bonds), which is essential for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

Correlations from the -CH₂- protons of the propionyl group to the propionyl carbonyl carbon and to C4 of the pyrazole ring.

Correlations from the C5-H proton to C3 and C4 of the pyrazole ring.

Correlations from the N-H proton to C3 and C5 of the pyrazole ring.

These combined spectroscopic techniques would provide a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a chemical formula of C6H8N2O2, the theoretical exact mass can be calculated.

Experimental determination of the exact mass via HRMS would be expected to yield a value extremely close to this theoretical calculation, confirming the elemental formula. For instance, in studies of other pyrazole derivatives, HRMS has been crucial in confirming their proposed structures. nih.gov

Parameter Value
Chemical Formula C6H8N2O2
Theoretical Exact Mass Data not available in search results
Experimentally Determined Exact Mass (HRMS) Data not available in search results

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization of a molecule to form a molecular ion (M+), this ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure and can be used to piece together its different components. libretexts.orgmiamioh.edu

For this compound, the fragmentation pattern would be expected to show characteristic losses. For example, the loss of the propionyl group (CH3CH2CO-) would result in a significant fragment. Cleavage of the pyrazole ring itself would also produce a unique set of fragments. The analysis of these fragmentation pathways provides strong evidence for the connectivity of the atoms within the molecule.

Expected Fragmentation of this compound:

Fragment Ion Structure m/z
Molecular Ion [M]+ [C6H8N2O2]+Calculated from atomic weights
[M - CH3CH2CO]+ Loss of the propionyl groupCalculated
[M - CO]+ Loss of carbon monoxideCalculated
[M - N2H]+ Cleavage of the pyrazole ringCalculated

Note: The specific m/z values are dependent on the isotopic composition and require experimental data for confirmation.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular and crystal structure can be generated. nih.gov

Solid-State Molecular Conformation and Geometry

An X-ray crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the planarity of the pyrazole ring and determine the conformation of the propionyl substituent relative to the ring. In various substituted pyrazole structures, the five-membered ring typically adopts a planar or near-planar conformation. nih.govnih.gov

Crystallographic Data for this compound:

Parameter Value
Crystal System Data not available in search results
Space Group Data not available in search results
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Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the presence of N-H and C=O groups suggests that hydrogen bonding would be a dominant intermolecular interaction, likely forming dimers or extended chains. nih.govresearchgate.net The aromatic pyrazole ring could also participate in π-π stacking interactions with neighboring molecules. The specific nature and geometry of these interactions would be elucidated by X-ray crystallography. mdpi.com

Tautomerism and Isomerism in 4 Propionyl 1h Pyrazol 3 2h One Systems

Keto-Enol Tautomerism Investigation

The presence of the propionyl group at the C4 position, adjacent to the C3 carbonyl (or enolic hydroxyl), establishes a β-dicarbonyl-like functionality. This arrangement is a classic prerequisite for keto-enol tautomerism, allowing for equilibrium between a diketo form and various enol forms. mdpi.comorgoreview.com The stability of these enol forms is often enhanced by factors such as conjugation and the potential for intramolecular hydrogen bonding. orgoreview.commasterorganicchemistry.com

Spectroscopic techniques are indispensable for elucidating the predominant tautomeric forms of pyrazolones in different states. researchgate.net Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectroscopy provide direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for investigating tautomeric equilibria in solution. nih.gov For analogous 4-acylpyrazolone systems, studies have shown that the chemical shifts of ring protons and carbons are highly sensitive to the tautomeric form. nih.govnih.gov For instance, the presence of a distinct signal for a hydroxyl proton (OH) and specific shifts for the C3 and C4 carbons can confirm the existence of an enol tautomer. nih.gov Comparing the spectra of the target compound with "fixed" derivatives (e.g., O-methylated or N-methylated analogs) allows for a definitive assignment of the predominant tautomeric form in a given solvent. nih.govnih.gov

Infrared (IR) Spectroscopy: In the solid state, FT-IR spectroscopy can differentiate between keto and enol forms. nih.gov The keto form is characterized by distinct C=O stretching vibrations for both the ring carbonyl and the propionyl carbonyl. The enol form, conversely, would show a broad O-H stretching band and a shift in the C=O frequency due to conjugation and potential hydrogen bonding. nih.gov For example, studies on similar pyrazolones have identified specific vibrational frequencies corresponding to each tautomer. mdpi.com

A summary of expected spectroscopic data for the main tautomers is presented below.

TautomerKey ¹H NMR Signals (Expected)Key ¹³C NMR Signals (Expected)Key IR Signals (Expected, cm⁻¹)
Keto Form α-protons of propionyl group, CH signal at C4Two distinct C=O signals (ring and propionyl), C4 signal~1700-1740 (Ring C=O), ~1680-1715 (Propionyl C=O)
Enol Form Enolic OH proton (often broad), vinyl proton at C4 or C5C-OH signal, C=C signals, conjugated C=O signal~3200-3600 (Broad O-H), ~1600-1650 (C=C), ~1650-1680 (Conj. C=O)

The equilibrium between keto and enol tautomers is highly sensitive to the surrounding environment, particularly the solvent and pH. nih.gov

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the tautomeric equilibrium. nih.gov In nonpolar solvents like chloroform (B151607) (CDCl₃), intramolecular hydrogen bonding can stabilize the enol form. nih.govnih.gov Conversely, polar protic solvents like DMSO or water can form intermolecular hydrogen bonds, potentially disrupting internal hydrogen bonds and shifting the equilibrium. nih.govmasterorganicchemistry.com Studies on related pyrazolones show a marked difference in tautomeric populations between solvents like CDCl₃ and DMSO-d₆, with nonpolar environments often favoring chelated enol forms or hydrogen-bonded dimers. nih.govnih.gov The stability of tautomers generally increases with solvent polarity, although this can weaken intramolecular hydrogen bonds. nih.gov

pH Effects: The tautomerism process is essentially a proton transfer, which can be catalyzed by both acids and bases. libretexts.orglibretexts.org In acidic media, protonation of a carbonyl oxygen can facilitate the formation of the enol tautomer. libretexts.org In basic media, deprotonation of the acidic α-carbon (in the keto form) or the hydroxyl group (in the enol form) leads to the formation of a common enolate anion, which is a key intermediate in the interconversion. libretexts.org The basicity of the pyrazole (B372694) ring nitrogens also means they can be protonated in acidic conditions, further complicating the equilibria. researchgate.net

Prototropic Tautomerism (N-H vs. O-H Forms)

Independent of the keto-enol tautomerism of the side chain, the pyrazolone (B3327878) ring itself exhibits prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms and the oxygen atom at C3. nih.govclockss.org This gives rise to three principal tautomers for the core ring system:

OH-form (1H-pyrazol-3-ol): This form is aromatic and contains a hydroxyl group at C3. It is often stabilized by conjugation. nih.gov

NH-form (1,2-dihydro-3H-pyrazol-3-one): This is a non-aromatic keto form where the proton resides on N2. researchgate.net

CH-form (2,4-dihydro-3H-pyrazol-3-one): This non-aromatic keto form involves a CH₂ group at C4. However, for a 4-substituted pyrazolone like the subject compound, this form is not possible. researchgate.net

For 4-propionyl-1H-pyrazol-3(2H)-one, the key prototropic equilibrium is between the OH-form and the NH-form. Spectroscopic and computational studies on analogous 1-substituted pyrazolones have shown that the OH-form is often the predominant species, especially in nonpolar solvents where it can form stable hydrogen-bonded dimers. nih.govnih.gov

Conformational Analysis of the Propionyl Substituent

The propionyl group (-C(=O)CH₂CH₃) attached to the pyrazole ring has two key rotatable single bonds: C4-C(carbonyl) and C(carbonyl)-C(ethyl). The orientation of this group relative to the pyrazole ring is governed by steric hindrance and electronic interactions.

The most stable conformation will likely seek to minimize steric repulsion between the ethyl group and the substituents on the pyrazole ring. Furthermore, if the pyrazole ring is in an enol form (either the OH-form of the ring or an enol involving the side chain), the propionyl carbonyl may rotate to achieve a planar conformation that maximizes π-system conjugation. This planarity would be a crucial factor in the stability of the conjugated enol tautomer. Intramolecular hydrogen bonding between the enolic hydroxyl and the propionyl carbonyl oxygen would further lock the substituent into a specific, planar, six-membered ring-like conformation.

Isomerization Pathways and Stability

Isomerization between the different tautomers occurs via proton transfer reactions. clockss.org These pathways are typically low-energy and allow for rapid interconversion, establishing an equilibrium. clockss.orgnumberanalytics.com The relative stability of the isomers determines which form will be most populated at equilibrium.

Pathways: The interconversion can occur intramolecularly, especially in gas phase or nonpolar solvents, or through intermolecular proton transfer mediated by solvent molecules. nih.gov Acid or base catalysis provides low-energy pathways for these transformations. libretexts.org

Stability: The relative stability of the tautomers is determined by a combination of factors including aromaticity, conjugation, and hydrogen bonding. orgoreview.commasterorganicchemistry.com

The OH-form of the pyrazole ring benefits from aromaticity.

The enol-form involving the side chain is stabilized by an extended conjugated system and strong intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.

The keto-form (NH-form) is generally less stable than the aromatic OH-form but can be favored in certain solvents. nih.gov

Derivatization and Integration of 4 Propionyl 1h Pyrazol 3 2h One into Advanced Molecular Architectures

Functionalization of the Pyrazole (B372694) Ring at N1 and N2 Positions

The pyrazole ring of 4-propionyl-1H-pyrazol-3(2H)-one contains two nitrogen atoms that are key sites for functionalization. Due to tautomerism, direct alkylation or acylation can lead to a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge in its synthesis. nih.gov The development of regioselective strategies is therefore crucial for controllably preparing specific isomers.

Transition-metal-catalyzed C-H functionalization reactions offer a direct method to form new C-C and C-heteroatom bonds on the pyrazole ring, often providing access to functionalized pyrazoles in a single step from pre-functionalized starting materials. rsc.org However, N-functionalization remains the most common approach. A general and regioselective strategy involves the N-alkylation of pyrazole precursors, such as 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates, using reagents like 2-(chloromethyl)oxirane in the presence of a base like sodium hydride (NaH). nih.gov This approach can be adapted for the this compound core to introduce diverse functionalities at the nitrogen positions, which can then be used for further structural elaboration.

For instance, the N1 position can be substituted with various alkyl or aryl groups, which can influence the electronic properties and steric environment of the molecule, thereby tuning its reactivity and potential for intermolecular interactions.

Table 1: Examples of N-Functionalization Reactions on Pyrazole Scaffolds

ReagentPosition(s) FunctionalizedReaction TypeReference
2-(chloromethyl)oxirane / NaHN1 and N2N-alkylation nih.gov
Acyl ChloridesN1 / N2N-acylation clockss.org
n-Butyllithium then Triisopropyl borateN1Borylation (for Suzuki coupling) google.com

This table presents generalized reactions applicable to the pyrazole core.

Modifications of the Propionyl Side Chain

The propionyl group at the C4 position is a key handle for molecular elaboration. It features a reactive carbonyl group and adjacent α-protons, making it susceptible to a variety of chemical transformations. These modifications are essential for extending the molecular framework or introducing new functional groups.

Common reactions involving the propionyl side chain include:

Condensation Reactions: The active methylene (B1212753) group of the propionyl chain can participate in Knoevenagel or Claisen-Schmidt condensations with aldehydes or ketones. For example, reaction with various acetophenones can yield chalcone-like structures, which are versatile intermediates for synthesizing other heterocyclic systems. nih.gov

Conversion to other Functional Groups: The carbonyl group can be converted into an oxime or hydrazone by reacting with hydroxylamine (B1172632) or hydrazine (B178648), respectively. These derivatives can then undergo cyclization or further reactions to build more complex heterocyclic moieties.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and a hydroxyl group capable of forming hydrogen bonds or serving as a site for further esterification or etherification.

Halogenation: The α-protons are acidic and can be substituted with halogens, creating intermediates for nucleophilic substitution or cross-coupling reactions.

These modifications significantly expand the structural diversity of derivatives obtainable from this compound.

Synthesis of Fused and Bridged Heterocyclic Systems Containing the Pyrazolone (B3327878) Moiety

The this compound scaffold is an excellent precursor for synthesizing fused and bridged heterocyclic systems. These complex architectures are of great interest in medicinal chemistry and materials science. The synthesis often involves converting the pyrazolone into a more reactive intermediate, such as an aminopyrazole, which can then undergo cyclization reactions.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . This can be achieved by first converting the pyrazolone to a 5-aminopyrazole derivative. Subsequent reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the fused pyridine (B92270) ring. nih.govmdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Another important class of fused systems includes pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones . A synthetic approach involves the regioselective N-alkylation of a pyrazole carboxylate with an epoxide, followed by an amine-induced SN2 ring-opening of the oxirane and subsequent intramolecular cyclization to form the seven-membered diazepinone ring. nih.gov

More complex tricyclic systems like pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govrsc.orgtriazines can also be prepared, highlighting the versatility of the pyrazole core in constructing elaborate heterocyclic frameworks. mdpi.com

Construction of Hybrid Molecules with Other Nitrogen Heterocycles (e.g., Pyrazolo-thiazoles, Pyrazolo-tetrazoles)

Hybrid molecules, which incorporate two or more distinct heterocyclic rings within a single structure, are a major focus of modern drug discovery. The this compound core can be effectively coupled with other nitrogen-containing heterocycles like thiazole (B1198619) and tetrazole.

Pyrazolo-thiazole Hybrids: The synthesis of pyrazolo-thiazole derivatives often proceeds via the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. In the context of the pyrazolone starting material, the propionyl group can be modified to generate a suitable precursor. Alternatively, a pyrazoline-N-thioamide can be reacted with a bromoacetyl derivative to construct the thiazole ring. nih.gov One-pot, three-component reactions have also been developed to synthesize novel pyrazolo-thiazole derivatives containing α-aminophosphonate groups. nih.gov

Table 2: Synthesis of Pyrazole-Based Hybrid Molecules

Hybrid SystemKey ReagentsSynthetic StrategyReference
Pyrazolo-tetrazoleSodium azide (B81097) (NaN₃)1,3-Dipolar cycloaddition of a nitrile mdpi.comnih.gov
Pyrazolo-thiazoleα-Haloketones, ThioamidesHantzsch thiazole synthesis nih.gov
Pyrazolo[3,4-b]pyridine-triazoleSubstituted azides, AlkynesClick chemistry (CuAAC) or other cycloadditions nih.gov

Supramolecular Assembly through Engineered Interactions

The strategic design of molecules based on the this compound core allows for their use in creating higher-order supramolecular structures. These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. tue.nlrsc.org

The key structural features of pyrazolone derivatives that facilitate supramolecular assembly include:

Hydrogen Bonding: The N-H proton of the pyrazole ring is an excellent hydrogen bond donor, while the carbonyl oxygen of the pyrazolone tautomer and the ring nitrogens can act as hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonded dimers or extended chains. researchgate.net

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and organization of the assembly. nih.govrsc.org Engineering by adding other aromatic groups to the core structure can enhance these interactions.

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form metallo-supramolecular architectures. The synthesis of silver(I) complexes with pyrazolone derivatives has been reported, where the ligands coordinate to the metal center to form defined structures. nih.gov

By modifying the pyrazolone core with specific functional groups, chemists can engineer the directionality and strength of these non-covalent interactions. For example, pyrazole-modified monomers have been used in precipitation polymerization to create anisotropic microgels, where π-π stacking between pyrazole groups guides the formation of the final structure. nih.govresearchgate.net This demonstrates that by carefully tuning the molecular design, it is possible to control the self-assembly process and create complex, functional materials. researchgate.net

Coordination Chemistry of 4 Propionyl 1h Pyrazol 3 2h One As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-acylpyrazolone ligands, including 4-Propionyl-1H-pyrazol-3(2H)-one, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The ligand, which can exist in keto-enol tautomeric forms, is usually deprotonated in the presence of a base to facilitate coordination with the metal ion. nih.gov The synthesis can be carried out in various solvents, including ethanol, methanol, and aqueous mixtures, often under reflux to ensure the completion of the reaction. nih.govsaudijournals.com

Characterization of the resulting metal complexes is performed using a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the enolic hydroxyl group's stretching vibration and shifts in the carbonyl stretching frequencies are indicative of chelation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure of the complexes in solution, with coordination-induced shifts in the signals of the pyrazolone (B3327878) ring protons and carbons. nih.gov

Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the complexes, providing insights into their geometry and the nature of the metal-ligand bonding. researchgate.net Elemental analysis is used to determine the stoichiometry of the complexes, confirming the metal-to-ligand ratio. nih.gov Magnetic susceptibility measurements help in determining the magnetic properties of the complexes, which is particularly useful for transition metal complexes to ascertain their spin state and geometry. researchgate.net Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Table 1: Illustrative Spectroscopic Data for a Related 4-Acylpyrazolone Metal Complex

ComplexKey IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)Magnetic Moment (μ_eff, B.M.)
[Cu(L)₂(H₂O)₂] ν(C=O): ~1580, ν(C=C): ~1540, ν(M-O): ~450650, 350~1.85
[Ni(L)₂(H₂O)₂] ν(C=O): ~1585, ν(C=C): ~1545, ν(M-O): ~455630, 380~3.10
[Co(L)₂(H₂O)₂] ν(C=O): ~1582, ν(C=C): ~1542, ν(M-O): ~452550, 480~4.90

Note: L represents a generic 4-acylpyrazolone ligand. The data are representative and may vary for specific complexes.

Ligand Binding Modes and Chelating Properties

This compound, like other 4-acylpyrazolones, primarily acts as a bidentate chelating ligand. researchgate.net Coordination to a metal ion typically occurs through the two oxygen atoms of the β-diketone moiety, forming a stable six-membered chelate ring. nih.gov The deprotonation of the enolic hydroxyl group and coordination of the carbonyl oxygen to the metal center are the key features of this binding mode. researchgate.net This O,O-bidentate chelation is the most common and well-studied binding mode for this class of ligands.

The pyrazolone ring itself contains nitrogen atoms that can potentially act as donor sites. While less common, coordination involving the pyrazole (B372694) nitrogen atoms has been observed in some cases, leading to different structural motifs. nih.gov The specific binding mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the solvent system used. nih.gov The versatility in binding modes contributes to the rich coordination chemistry of pyrazolone-based ligands.

Structural Elucidation of Metal-Pyrazolone Complexes (e.g., X-ray Diffraction)

For divalent transition metal ions such as Cu(II), Ni(II), and Co(II), octahedral geometries are commonly observed, with two bidentate pyrazolone ligands and two solvent molecules (e.g., water, ethanol) occupying the axial positions. nih.gov Square planar and tetrahedral geometries are also possible depending on the metal ion and the steric bulk of the ligand. For lanthanide and actinide ions, higher coordination numbers (e.g., 8 or 9) are typical, leading to more complex structures such as square antiprismatic or tricapped trigonal prismatic geometries. researchgate.net

Table 2: Illustrative Crystallographic Data for a Metal Complex of a 4-Acylpyrazolone Derivative

Parameter[Ni(4-acetyl-3-methyl-1-phenyl-5-pyrazolone)₂(H₂O)₂]
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Octahedral
Ni-O (pyrazolone) bond length (Å) ~2.03 - 2.05
Ni-O (water) bond length (Å) ~2.10
O-Ni-O bite angle (°) (chelate ring) ~90

Note: This data is for an analogous compound and serves as an illustrative example.

Solution-Phase Complexation Studies (Spectrophotometric, Potentiometric)

The complexation behavior of this compound with metal ions in solution can be investigated using spectrophotometric and potentiometric titrations. nih.govchempap.org These techniques allow for the determination of the stoichiometry of the complexes formed and their stability constants.

Spectrophotometric titrations involve monitoring the changes in the UV-Vis absorption spectrum of the ligand upon the addition of a metal ion. The formation of a complex is typically accompanied by a shift in the absorption maximum and a change in molar absorptivity. chempap.org By analyzing the spectral data at different metal-to-ligand ratios, the stoichiometry of the complex (e.g., 1:1, 1:2) can be determined using methods such as the mole ratio method or Job's method of continuous variation. nih.gov

Potentiometric titrations are used to determine the proton-ligand and metal-ligand stability constants. materialsciencejournal.orgresearchgate.net A solution of the ligand is titrated with a standard base in the absence and presence of a metal ion. The resulting titration curves are used to calculate the formation constants (log K) of the metal complexes. materialsciencejournal.org These studies provide quantitative information about the strength of the metal-ligand interaction in solution.

Thermodynamic and Kinetic Aspects of Complex Formation

The thermodynamic parameters of complex formation, such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), can be determined from the temperature dependence of the stability constants. nih.govresearchgate.net These parameters provide a deeper understanding of the driving forces behind complexation. A negative ΔG value indicates a spontaneous complexation process. The signs of ΔH and ΔS reveal whether the reaction is exothermic or endothermic and whether there is an increase or decrease in disorder during complex formation. nih.gov For many 4-acylpyrazolone complexes, the formation is found to be spontaneous and entropically favorable. nih.gov

Kinetic studies provide information on the rates of complex formation and dissociation. mdpi.com These studies are important for understanding the lability or inertness of the complexes, which can be crucial for their applications, for instance, in metal extraction. The kinetics of complex formation can be influenced by factors such as the nature of the metal ion, the ligand, and the solvent.

Table 3: Illustrative Thermodynamic Data for Metal Complexation with a Pyrazolone Derivative

Metal Ionlog K₁ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cu(II) 10.5-60.0-25.0117
Ni(II) 8.2-46.8-20.090
Co(II) 7.8-44.5-18.089
Zn(II) 7.5-42.8-17.585

Note: The data are for a representative pyrazolone ligand and serve as an illustrative example. K₁ refers to the formation constant of the 1:1 complex.

Application in Analytical Chemistry (e.g., Metal Extraction Studies)

4-Acylpyrazolones, including by extension this compound, are effective reagents for the solvent extraction of metal ions. elixirpublishers.com Their ability to form neutral, hydrophobic metal chelates that are soluble in organic solvents makes them suitable for separating metal ions from aqueous solutions. elixirpublishers.com The extraction efficiency depends on several factors, including the pH of the aqueous phase, the concentration of the ligand in the organic phase, the nature of the organic solvent, and the presence of other complexing or synergistic agents. elixirpublishers.com

The selectivity of extraction for a particular metal ion can be tuned by modifying the structure of the pyrazolone ligand and by controlling the experimental conditions. elixirpublishers.com For example, 4-acylpyrazolones have been successfully used for the separation of lanthanides and actinides, as well as for the extraction of various transition metals. researchgate.net The extracted metal can then be quantified in the organic phase using techniques such as atomic absorption spectroscopy or spectrophotometry.

Table 4: Illustrative Metal Extraction Data using a 4-Acylpyrazolone Ligand

Metal IonOptimal pH for ExtractionExtraction Efficiency (%)Organic Solvent
Cu(II) 4.5 - 5.5> 98Chloroform (B151607)
Fe(III) 2.5 - 3.5> 95Toluene
La(III) 5.0 - 6.0> 90Chloroform/Butanol
U(VI) 3.0 - 4.0> 99Benzene

Note: This data is representative of the performance of 4-acylpyrazolone ligands in solvent extraction.

Advanced Analytical Applications of 4 Propionyl 1h Pyrazol 3 2h One Derivatives

Use as Derivatization Reagents in Chromatography (e.g., HPLC, GC)

Derivatization is a chemical modification process employed in chromatography to convert an analyte into a product with improved properties for separation and detection. phenomenex.com This is particularly useful for compounds that are difficult to analyze in their native state due to low volatility, poor thermal stability, or the lack of a suitable chromophore for detection. phenomenex.comnih.gov Pyrazolone (B3327878) derivatives, including those related to 4-Propionyl-1H-pyrazol-3(2H)-one, can serve as effective derivatization reagents.

The primary goal of derivatization in Gas Chromatography (GC) is to increase the volatility of polar analytes. phenomenex.com Functional groups such as carboxylic acids, amines, and hydroxyls can be chemically modified to form less polar and more volatile derivatives. phenomenex.com For High-Performance Liquid Chromatography (HPLC), derivatization is often performed to introduce a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors.

Analyte Type Derivatization Strategy Chromatographic Improvement Detection Method
Organic AcidsEsterification with a pyrazolone derivative containing a UV-active group.Enhanced retention and separation on reverse-phase columns.HPLC-UV
AminesReaction with a pyrazolone derivative to form a stable, detectable product.Improved sensitivity and selectivity.HPLC-Fluorescence
Aldehydes/KetonesCondensation reaction with the active methylene (B1212753) group of a pyrazolone.Formation of a chromophoric product for easier detection.HPLC-UV/Vis
AlcoholsSilylation of hydroxyl groups to increase volatility. phenomenex.comSuitability for GC analysis. phenomenex.comGC-FID/MS

Application in Spectrophotometric Detection Methods

Spectrophotometric methods, which measure the absorption or emission of light by a substance, are widely used for quantitative analysis. Pyrazolone derivatives have proven to be excellent candidates for developing new spectrophotometric assays, particularly for the detection of metal ions. nih.govrsc.org Their ability to form stable complexes with metal ions, often resulting in a significant change in color or fluorescence, makes them valuable as chromogenic or fluorogenic reagents. nih.govrsc.org

The formation of these metal-ligand complexes alters the electronic structure of the pyrazolone derivative, leading to a shift in the maximum absorption wavelength (colorimetric detection) or an enhancement or quenching of fluorescence (fluorometric detection). nih.govnih.gov This property allows for the selective and sensitive detection of various metal ions in different sample matrices. nih.gov For example, pyrazole-based chemosensors have been developed for the detection of Cu²⁺, with detection limits significantly lower than the World Health Organization's recommended value in drinking water. rsc.orgrsc.org

Analyte Pyrazolone Derivative Detection Method Key Finding Reference
Cu²⁺3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-olColorimetricDetection limit of 1.6 µM. rsc.orgrsc.org
Zn²⁺Pyridine-substituted pyrazole (B372694)Fluorometric ("turn-on")Selective detection with a 20-fold increase in fluorescence. nih.gov
Fe³⁺Pyridine-substituted pyrazoleFluorometric ("turn-on")Limit of detection of 0.025 µM. nih.gov
Al³⁺Pyridine-pyrazole based chemosensorColorimetric and FluorometricEffective and selective recognition in a buffered aqueous solution. nih.gov

Development of Electrochemical Sensors

Electrochemical sensors are analytical devices that convert a chemical signal into an electrical signal. They offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. Pyrazolone derivatives are attractive for the development of electrochemical sensors due to their ability to undergo redox reactions and to selectively bind with target analytes.

The pyrazolone scaffold can be incorporated into an electrode surface, either through polymerization or immobilization, to create a modified electrode with specific recognition capabilities. When the target analyte interacts with the pyrazolone derivative on the electrode, it can cause a measurable change in current, potential, or impedance. These sensors have been explored for the detection of metal ions, with the interaction between the pyrazolone and the metal ion facilitating the electrochemical signal transduction. researchgate.net The interaction of a 5-pyrazolone ligand and its Cobalt(II) complex with DNA has been studied using cyclovoltammetry, indicating the potential for pyrazolone-based electrochemical biosensors. researchgate.net

Sensor Type Pyrazolone-based Component Target Analyte Electrochemical Technique
Modified ElectrodeElectropolymerized pyrazolone filmHeavy Metal IonsVoltammetry
Ion-Selective ElectrodePyrazolone-based ionophore in a PVC membraneDivalent CationsPotentiometry
BiosensorPyrazolone-DNA adduct immobilized on an electrodeDNA-binding moleculesCyclic Voltammetry

Role in Material Science for Analytical Sensing Platforms

The versatility of the pyrazolone structure extends into material science, where these derivatives are used to construct advanced analytical sensing platforms. nih.gov By incorporating pyrazolone moieties into polymers, nanoparticles, or other materials, it is possible to create sensors with enhanced stability, sensitivity, and selectivity. nih.gov These materials often leverage the photophysical properties of the pyrazolone derivatives, such as their fluorescence, which can be modulated by the presence of an analyte. nih.gov

Pyrazoline derivatives, which are structurally related to pyrazolones, have been extensively used in materials science as chemosensors and electroluminescent compounds. nih.gov The ability to tune the photophysical properties of these compounds by modifying the substituents on the pyrazole or pyrazoline ring is a key advantage. nih.govresearchgate.net This allows for the rational design of materials tailored for specific sensing applications, including environmental monitoring and biological imaging. researchgate.net

Material Type Incorporated Pyrazolone Derivative Analytical Application Key Feature Reference
Fluorescent PolymerPolymer with pendant pyrazolone groupsMetal Ion DetectionSignal amplification through the polymer backbone. nih.gov
Doped NanoparticlesSilica nanoparticles functionalized with a pyrazolone-based dyepH SensingRatiometric fluorescence response. nih.gov
Metal-Organic Framework (MOF)Pyrazolone-dicarboxylate linkerGas SensingSelective adsorption and fluorescence quenching.
Solvatochromic ProbesPyrazoline derivativesSolvent Polarity SensingShift in fluorescence emission with solvent polarity. nih.gov

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of pyrazolone (B3327878) derivatives has traditionally been dominated by methods like the Knorr pyrazole (B372694) synthesis, which involves the reaction between hydrazines and 1,3-diketones or their synthetic equivalents. However, future research is increasingly directed towards the development of more efficient, environmentally friendly, and versatile synthetic routes. A primary focus will be the exploration of novel catalytic systems to improve reaction times, yields, and sustainability.

Promising areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as heteropolyacids (e.g., H₄SiW₁₂O₁₄·nH₂O) and phosphotungstic acid, has shown potential for producing pyrazolone derivatives with excellent yields and shorter reaction times. nih.gov Future work will likely involve designing more robust and recyclable heterogeneous catalysts to streamline production and minimize waste, aligning with the principles of green chemistry. researchgate.net

Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis has emerged as an effective method for the enantioselective alkylation of 4-substituted pyrazolones. acs.org Further development of novel chiral amide-based phase-transfer catalysts could enable precise control over stereochemistry, which is crucial for pharmaceutical applications. acs.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a highly efficient strategy for synthesizing complex pyrazole derivatives from simple starting materials. mdpi.com Research into new MCRs, potentially under ultrasound irradiation or using eco-friendly solvents like water, could provide rapid access to diverse libraries of 4-propionyl-1H-pyrazol-3(2H)-one analogues. mdpi.comacs.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrazole derivatives. nih.gov More extensive research into microwave-assisted protocols could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Deeper Understanding of Reactivity and Selectivity

While 4-acylpyrazolones are known for their reactivity, a more profound understanding of their reaction mechanisms and selectivity is essential for their full exploitation in organic synthesis. The C-4 position of the pyrazolone ring is a key reactive site, often acting as a nucleophile. researchgate.net

Future research will likely focus on:

Controlling Tautomerism: Pyrazolones can exist in several tautomeric forms (CH, NH, OH), which influences their reactivity. researchgate.net Investigating how substituents and solvent conditions affect the stability and equilibrium of these tautomers is crucial for predicting and controlling reaction outcomes.

Asymmetric Synthesis: The development of catalytic asymmetric reactions is a major frontier. researchgate.net Building on existing work with palladium catalysis and phase-transfer catalysis for enantioselective alkylation, researchers will aim to develop new methods for introducing chirality at the C-4 position with high enantioselectivity. acs.org

Exploiting Multiple Reactive Sites: Pyrazolone derivatives possess multiple sites that can be targeted for functionalization. researchgate.net Systematic studies into the chemoselectivity of reactions involving the carbonyl groups, the ring nitrogens, and the active methylene (B1212753) group will enable more sophisticated molecular designs.

Mechanism of Action: Detailed mechanistic studies, for instance, on the role of catalysts like imidazole in activating the active methylene group for reaction with electrophiles, will provide insights needed to optimize reaction conditions and expand the scope of possible transformations. acs.org

Advancements in Spectroscopic and Computational Techniques for Characterization

Accurate characterization is fundamental to understanding the structure and properties of this compound and its derivatives. While standard techniques are routinely used, advancements in both spectroscopic and computational methods will offer unprecedented levels of detail.

Key future directions include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques will continue to be vital for unambiguously confirming the structures of complex pyrazolone derivatives and their products, as demonstrated in the characterization of halogenoaminopyrazoles. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, angles, and intermolecular interactions, which is crucial for understanding solid-state properties and validating computational models. nih.govmdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying the electronic properties, stability of tautomers, and potential biological activities of pyrazolone derivatives. researchgate.netnih.govresearchgate.net Future computational studies will likely employ more advanced theoretical models to predict reactivity, spectroscopic signatures, and photophysical properties with greater accuracy, guiding the rational design of new functional molecules. researchgate.netnih.gov These computational approaches can also elucidate reaction mechanisms and predict the antioxidant potential of novel derivatives. nih.gov

Design and Synthesis of Complex Polycyclic Systems Incorporating the this compound Core

The this compound scaffold is an excellent building block for the construction of more complex, fused heterocyclic systems. rsc.org The development of efficient strategies for creating polycyclic structures is a significant challenge and a highly rewarding area of organic synthesis. organic-chemistry.org

Future research will likely pursue:

Intramolecular Cyclization Reactions: Designing precursors that can undergo intramolecular cyclization is a powerful strategy for building polycyclic frameworks. For example, intramolecular Diels-Alder reactions have been used to create complex ring systems. organic-chemistry.org

Fused Heterocycles: There is growing interest in synthesizing fused pyrazoles, such as pyrano[2,3-c]pyrazoles and 1H-pyrazolo[3,4-b]quinolines. mdpi.comosi.lv Research will focus on developing one- or two-step synthetic methods to access novel penta- or heptacyclic ring systems from pyrazolone precursors. osi.lv

Scaffolds for Medicinal Chemistry: Fused pyrazole systems often exhibit significant biological activity. researchgate.net The synthesis of new polycyclic structures incorporating the this compound core will be a key strategy in the search for new therapeutic agents.

Investigation of Material Science Applications (e.g., Luminescent Materials, Optoelectronic Devices)

Pyrazole and pyrazolone derivatives have emerged as promising candidates for applications in material science due to their remarkable photophysical properties. rsc.orgnih.gov While the parent pyrazole ring is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, making them suitable for various optical applications. rsc.orgnih.gov

Key areas for future innovation include:

Luminescent Materials and Chemosensors: Pyrazolone-based compounds have been successfully used to create fluorescent probes for detecting metal ions like Fe³⁺, Sn²⁺, Al³⁺, Zn²⁺, and Cd²⁺. semanticscholar.orgsciforum.netmdpi.com Future work will involve designing novel derivatives of this compound that exhibit high selectivity and sensitivity for specific analytes, with potential applications in environmental monitoring and biological imaging. nih.govmdpi.com

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and electroluminescent properties of some pyrazolone-based metal complexes suggest their potential use as emitting layers in OLEDs. mdpi.com Research will focus on synthesizing new zinc(II) and other metal complexes of this compound derivatives and tuning their substituents to achieve tunable luminescence from blue to orange, with high quantum yields. mdpi.com

Coordination Polymers: The pyrazolone structure is an excellent ligand for forming coordination polymers with interesting photoluminescent properties. mdpi.com The design of new coordination polymers using this compound could lead to novel materials with unique optical and electronic characteristics.

Role as Key Intermediates in Complex Organic Synthesis

The versatile reactivity of the pyrazolone ring makes it a valuable synthon for constructing a wide range of organic molecules. researchgate.net this compound and its derivatives can serve as pivotal intermediates in the synthesis of other heterocyclic systems and complex natural products.

Future research will capitalize on its synthetic utility by:

Synthesis of Diverse Heterocycles: The pyrazolone ring can be used as a precursor to synthesize other heterocyclic compounds like pyrazolin-N-thioamides, which in turn can be converted to pyrazolyl-thiazoles. nih.gov Exploring the reactions of the 4-propionyl group and the pyrazolone core will open pathways to novel heterocyclic scaffolds. nih.gov

Precursors for Bioactive Molecules: Given the prevalence of the pyrazole moiety in pharmaceuticals, this compound is an attractive starting material for drug discovery programs. researchgate.netnih.gov Its functional groups can be readily modified to generate libraries of compounds for screening against various biological targets.

Functional Group Interconversion: The propionyl group at the C-4 position offers a reactive handle for a variety of chemical transformations. Research into the selective reduction, oxidation, or condensation of this group will expand the synthetic toolbox available to chemists, allowing for the creation of a broader range of functionalized molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-Propionyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : Synthesis typically involves condensation reactions or functionalization of pyrazolone precursors. For example, a Mannich reaction can introduce propionyl groups via amine-formaldehyde coupling (as seen in analogous pyrazole derivatives) . Diazomethane-mediated alkylation under controlled temperatures (–20 to –15°C) and triethylamine catalysis may optimize yields, as demonstrated in similar aroyl-pyrrole syntheses . Solvent selection (e.g., dichloromethane or 2-propanol) and recrystallization protocols are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on δ<sup>1</sup>H signals for pyrazolone protons (8–10 ppm) and propionyl methyl/methylene groups (1–3 ppm).
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and confirm substituent positioning, as shown in structurally related pyrazol-3(2H)-ones .
  • FTIR : Identify carbonyl stretches (~1650–1700 cm<sup>–1</sup>) and hydroxyl bands if enol tautomers dominate .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental X-ray diffraction data and computational models during structural refinement of this compound derivatives?

  • Methodological Answer : Use iterative refinement in SHELXL to adjust thermal parameters and hydrogen atom positions. Validate computational models (e.g., DFT-optimized geometries) against experimental bond lengths and angles. Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in tautomerism or disorder .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals, and how do these interactions influence supramolecular assembly?

  • Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R 2<sup>2</sup>(8) motifs) . Map donor-acceptor distances and angles to predict packing motifs (e.g., chains or sheets). For example, hydroxyl and carbonyl groups often form intermolecular bonds that stabilize layered structures, as observed in related pyrazolone derivatives .

Q. How can tautomeric equilibria in this compound be experimentally determined, and what analytical approaches mitigate interpretation errors?

  • Methodological Answer : Combine X-ray crystallography (to identify dominant tautomers) with variable-temperature NMR to monitor dynamic equilibria . Solvent polarity adjustments (e.g., DMSO vs. CDCl3) can shift tautomer ratios. Computational methods (e.g., DFT energy calculations) provide supplementary validation of stability trends .

Q. What methodological considerations are critical when designing regioselective functionalization experiments on the pyrazolone ring system?

  • Methodological Answer :
  • Electrophilic Substitution : Direct reactions to the α-position of the carbonyl group using steric/electronic directing groups (e.g., phenyl substituents) .
  • Cross-Coupling : Utilize Pd-catalyzed protocols for C–H activation at specific ring positions, as demonstrated in pyrazole derivatives .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) to ensure regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.